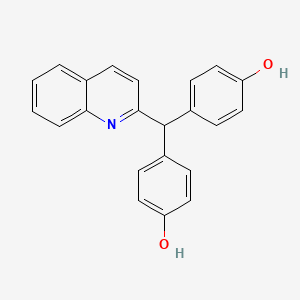
Glycine, N-((6-chloro-2-pyridinyl)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- is a chemical compound with the molecular formula C8H7ClN2O3 It is a derivative of glycine, an amino acid, and contains a 6-chloro-2-pyridinyl group attached to the carbonyl carbon of glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- typically involves the reaction of glycine with 6-chloro-2-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The 6-chloro-2-pyridinyl group can interact with active sites of enzymes, potentially inhibiting or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-Chloro-3-pyridinyl)carbonyl]glycine
- N-[(6-Chloro-3-pyridinyl)carbonyl]glycine
Uniqueness
Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propiedades
Número CAS |
7361-30-0 |
|---|---|
Fórmula molecular |
C8H7ClN2O3 |
Peso molecular |
214.60 g/mol |
Nombre IUPAC |
2-[(6-chloropyridine-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C8H7ClN2O3/c9-6-3-1-2-5(11-6)8(14)10-4-7(12)13/h1-3H,4H2,(H,10,14)(H,12,13) |
Clave InChI |
GOSPKGGNWMBMLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Cl)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


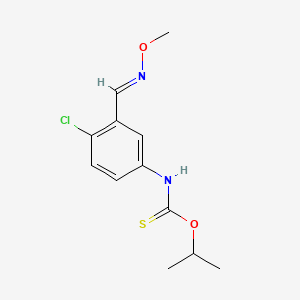

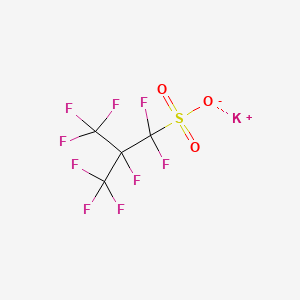
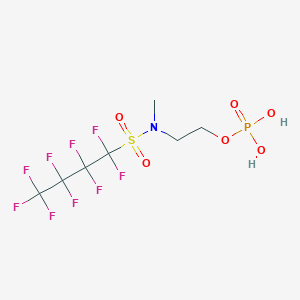
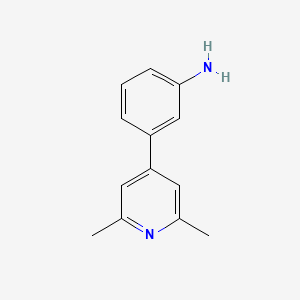
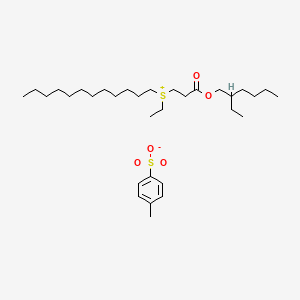
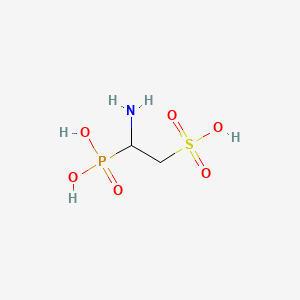


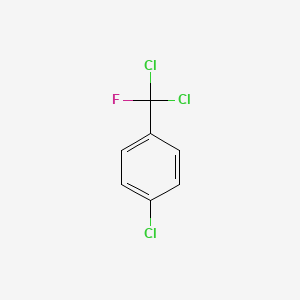
![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)


